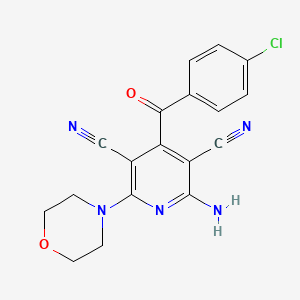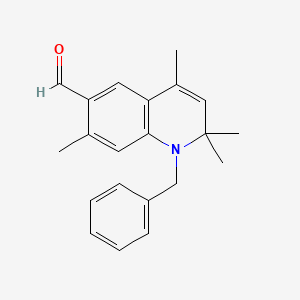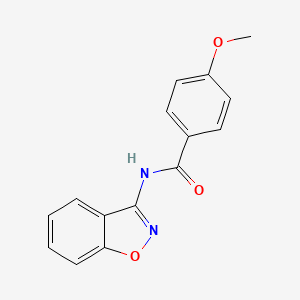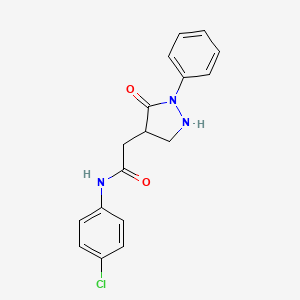![molecular formula C20H13ClF3N3S B11042963 4-(4-Chlorophenyl)-2-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole](/img/structure/B11042963.png)
4-(4-Chlorophenyl)-2-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorophenyl)-2-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole is a complex organic compound that features a thiazole ring, a pyrazole ring, and various substituents including chlorophenyl, methylphenyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-2-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as trifluoromethylating agents, are used to introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-2-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and methylphenyl sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
4-(4-chlorophenyl)-2-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-2-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and pyrazole derivatives with various substituents. Examples include:
- 4-(4-chlorophenyl)-2-[5-(4-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole
- 4-(4-chlorophenyl)-2-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-oxazole .
Uniqueness
The uniqueness of 4-(4-chlorophenyl)-2-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and biological activity compared to similar compounds .
Properties
Molecular Formula |
C20H13ClF3N3S |
|---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole |
InChI |
InChI=1S/C20H13ClF3N3S/c1-12-2-4-14(5-3-12)17-10-18(20(22,23)24)26-27(17)19-25-16(11-28-19)13-6-8-15(21)9-7-13/h2-11H,1H3 |
InChI Key |
SLQMFNWIQQBHQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NN2C3=NC(=CS3)C4=CC=C(C=C4)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3,4-Dichlorophenyl)carbamoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (3,4-dichlorophenyl)carbamate](/img/structure/B11042881.png)

![6-(2-Chlorophenyl)-3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11042893.png)
![6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11042900.png)

![5,5,7,9-tetramethyl-7-phenyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione](/img/structure/B11042917.png)
![(4Z)-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-4-{1-[(2-phenylethyl)amino]ethylidene}pyrrolidine-2,3-dione](/img/structure/B11042926.png)
![6-chloro-N-(2,6-dimethylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11042927.png)
![(1Z)-8-fluoro-4,4,6-trimethyl-1-[4-oxo-3-(prop-2-yn-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11042932.png)


![(2E)-N-cyclohexyl-2-{[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-3-phenylprop-2-enamide](/img/structure/B11042959.png)
![2-[5-(4-Bromophenyl)-3-(trifluoromethyl)pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B11042964.png)

